Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2,4-dioxo-4-phenylbutanoate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dioxo-4-phenylbutanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. Its molecular framework, featuring a phenyl ring, a diketone moiety, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the structure elucidation of Methyl 2,4-dioxo-4-phenylbutanoate, detailing its chemical and physical properties, a robust experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the broader biological significance of the diketo ester class of compounds.
Chemical and Physical Properties
Methyl 2,4-dioxo-4-phenylbutanoate is a solid, often appearing as a yellow crystalline powder. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |
| Molecular Weight | 206.19 g/mol | [2][3][4] |
| CAS Number | 20577-73-5 | [2][4] |
| Appearance | Yellow crystalline powder | |
| Purity | ≥98% | |
| InChI Key | AQYAHPDSJAFBOS-UHFFFAOYSA-N | [3] |
Experimental Protocol: Synthesis via Claisen Condensation
The synthesis of Methyl 2,4-dioxo-4-phenylbutanoate is typically achieved through a crossed Claisen condensation reaction.[5][6][7][8] This method involves the reaction of an enolizable ester with a non-enolizable ester in the presence of a strong base. In this specific synthesis, methyl acetate can be reacted with methyl benzoate, or more efficiently, acetophenone can be condensed with a methyl oxalate derivative. A general, robust protocol is detailed below.
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide (or sodium hydride)
-
Anhydrous methanol (or anhydrous THF/DMF if using NaH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium methoxide (1.1 equivalents) is carefully added to the methanol and stirred until fully dissolved. If using sodium hydride, it is suspended in anhydrous THF or DMF.
-
Reactant Addition: A mixture of acetophenone (1 equivalent) and dimethyl oxalate (1.2 equivalents) is added dropwise to the stirred solution of the base at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0°C in an ice bath. The mixture is then acidified with 1 M hydrochloric acid until it reaches a pH of approximately 3-4.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure Methyl 2,4-dioxo-4-phenylbutanoate.
Spectroscopic Data and Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methyl protons. Due to keto-enol tautomerism, the spectrum may exhibit signals for both the diketo and enol forms.
| Protons | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Integration |
| Aromatic (ortho) | Doublet | ~7.9 - 8.1 | 2H |
| Aromatic (meta, para) | Multiplet | ~7.4 - 7.7 | 3H |
| Methylene (-CH₂-) | Singlet | ~4.0 - 4.2 | 2H |
| Methine (-CH=, enol form) | Singlet | ~6.0 - 6.5 | 1H |
| Methyl (-OCH₃) | Singlet | ~3.8 - 3.9 | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide evidence for all eleven carbon atoms in their unique chemical environments. The carbonyl carbons are expected to appear significantly downfield.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (benzoyl) | ~190 - 195 |
| C=O (keto) | ~198 - 203 |
| C=O (ester) | ~165 - 170 |
| Aromatic (quaternary) | ~135 - 140 |
| Aromatic (CH) | ~128 - 134 |
| Methylene (-CH₂-) | ~45 - 50 |
| Methyl (-OCH₃) | ~52 - 54 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C=O (ester) | ~1735 - 1750 |
| C=O (ketone) | ~1680 - 1700 |
| C=C (aromatic) | ~1450 - 1600 |
| C-O (ester) | ~1100 - 1300 |
| C-H (aromatic) | ~3000 - 3100 |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would be expected to arise from the cleavage of the ester and keto groups.[10][11][12][13]
| m/z | Fragment Ion (Predicted) |
| 206 | [M]⁺ |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (base peak) |
| 77 | [C₆H₅]⁺ |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound like Methyl 2,4-dioxo-4-phenylbutanoate follows a logical progression of analytical techniques.
References
- 1. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762) [hmdb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
